

Spectroscopic Data of Methyl (S)-(+)-mandelate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Methyl (S)-(+)-mandelate

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Methyl (S)-(+)-mandelate**, a valuable chiral building block in pharmaceutical and chemical synthesis. [1] The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, supported by typical experimental protocols for acquiring such spectra.

Chemical Structure and Properties

- IUPAC Name: methyl (2S)-2-hydroxy-2-phenylacetate[2]
- CAS Number: 21210-43-5[3][4]
- Molecular Formula: C₉H₁₀O₃[3][4]
- Molecular Weight: 166.17 g/mol [3][4]
- Appearance: White crystalline powder[5]
- Melting Point: 56-58 °C[3][5]
- Optical Activity: [α]_{20/D} +144° (c=1 in methanol)[3]

Spectroscopic Data

The following tables summarize the key spectroscopic data for **Methyl (S)-(+)-mandelate**.

¹H NMR Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for Methyl DL-mandelate in CDCl₃

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.42 - 7.28	m	5H	Aromatic (C ₆ H ₅)
5.18	s	1H	CH-OH
3.73	s	3H	OCH ₃
~3.5 (broad)	s	1H	OH

Note: Data is for the racemic mixture, Methyl DL-mandelate, as specific peak data for the (S)-(+)-enantiomer was not available in the search results. The spectrum is largely identical for both enantiomers in an achiral solvent.

¹³C NMR Spectroscopy

Table 2: ¹³C NMR Spectroscopic Data for **Methyl (S)-(+)-mandelate**

Chemical Shift (δ) ppm	Assignment
174.5	C=O (Ester)
138.9	Aromatic (C)
128.6	Aromatic (CH)
128.3	Aromatic (CH)
126.7	Aromatic (CH)
72.5	CH-OH
52.8	OCH ₃

Note: Specific peak values can vary slightly depending on the solvent and spectrometer frequency.

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for Methyl mandelate

Wavenumber (cm ⁻¹)	Description of Vibration
~3520 (sharp)	O-H Stretch (hydroxyl group)
3090 - 3030	C-H Stretch (aromatic)
2995 - 2950	C-H Stretch (aliphatic, CH ₃)
~1735 (strong)	C=O Stretch (ester carbonyl)
1600, 1495, 1455	C=C Stretch (aromatic ring)
~1210, ~1120	C-O Stretch (ester and alcohol)

Note: The precise position and appearance of the O-H stretch can be affected by hydrogen bonding.

Mass Spectrometry (MS)

Table 4: Major Fragments in the Electron Ionization (EI) Mass Spectrum of Methyl mandelate

m/z	Relative Intensity	Proposed Fragment Ion
166	Low	[M] ⁺ (Molecular Ion)
107	High	[C ₆ H ₅ CH(OH)] ⁺
79	Moderate	[C ₆ H ₇] ⁺
77	Moderate	[C ₆ H ₅] ⁺ (Phenyl cation)

Note: The molecular ion peak at m/z 166 is often of low intensity in the EI spectrum.[\[6\]](#)

Typical Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data for **Methyl (S)-(+)-mandelate** are not always fully reported in the literature. However, the following represents typical methodologies for these analytical techniques.

NMR Spectroscopy

- **Sample Preparation:** A few milligrams of the compound are dissolved in a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in an NMR tube.
- **^1H NMR Spectroscopy:** Proton NMR spectra are typically recorded on a 300 or 400 MHz spectrometer.^[7] A standard single-pulse experiment is used with a sufficient relaxation delay to ensure quantitative integration. Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.
- **^{13}C NMR Spectroscopy:** Carbon-13 NMR spectra are usually acquired on the same instrument, often at a frequency of 75 or 100 MHz.^[7] To simplify the spectrum and enhance sensitivity, broadband proton decoupling is commonly employed, resulting in a spectrum where each unique carbon atom appears as a singlet.^{[2][5]}

Fourier-Transform Infrared (FTIR) Spectroscopy

- **Sample Preparation:** For a solid sample like **Methyl (S)-(+)-mandelate**, the spectrum can be obtained using a KBr (potassium bromide) pellet. A small amount of the sample is ground with dry KBr and pressed into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used, where the solid sample is placed directly onto the ATR crystal.
- **Data Acquisition:** The spectrum is recorded using an FTIR spectrometer, typically over a range of 4000 to 400 cm^{-1} . The resulting spectrum is a plot of transmittance or absorbance versus wavenumber (cm^{-1}).

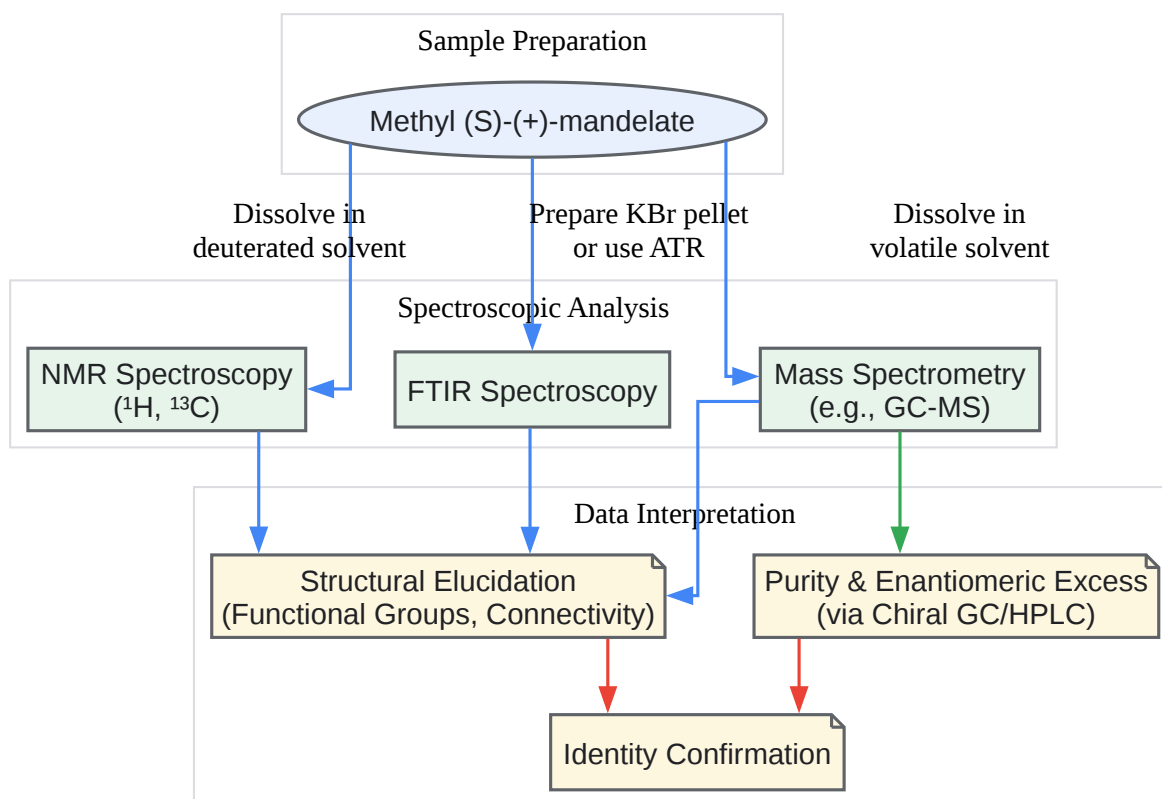
Gas Chromatography-Mass Spectrometry (GC-MS)

- **Sample Preparation:** The sample is dissolved in a volatile organic solvent, such as dichloromethane or ethyl acetate.

- **Chromatographic Separation:** For chiral analysis, a chiral capillary GC column is used, such as one based on cyclodextrin derivatives (e.g., Astec® CHIRALDEX™ G-TA). The oven temperature is programmed to ensure separation of the enantiomers. For example, an isothermal oven temperature of 140 °C has been used.
- **Mass Spectrometry:** As the separated components elute from the GC column, they enter the mass spectrometer. Electron ionization (EI) at 70 eV is a common method for fragmentation. The mass analyzer scans a specific mass-to-charge (m/z) range to detect the molecular ion and its fragment ions.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a chiral compound like **Methyl (S)-(+)-mandelate**.



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Caption: Workflow for Spectroscopic Analysis of **Methyl (S)-(+)-mandelate**.

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- To cite this document: BenchChem. [Spectroscopic Data of Methyl (S)-(+)-mandelate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b127884#methyl-s-mandelate-spectroscopic-data\]](https://www.benchchem.com/product/b127884#methyl-s-mandelate-spectroscopic-data)

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